molecular formula C15H21NO2 B268614 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide

2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide

Cat. No. B268614
M. Wt: 247.33 g/mol
InChI Key: KATXQNXAYYJQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide, also known as DMPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPA is a synthetic compound that belongs to the class of amides and is primarily used as a reagent in organic synthesis. However, recent studies have shown that DMPA has unique properties that make it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide is not fully understood. However, it is believed that 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects
2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide has several biochemical and physiological effects. Studies have shown that 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide can induce apoptosis, or programmed cell death, in cancer cells. 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide has also been shown to inhibit the growth of blood vessels, which is important for the growth and spread of cancer cells. Additionally, 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide has been shown to reduce inflammation and oxidative stress, which are important factors in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide in lab experiments is its ease of synthesis. 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide can be synthesized using standard laboratory techniques, making it readily available for research purposes. Additionally, 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide has been shown to have low toxicity, making it a safe compound to work with in the laboratory.
However, there are also some limitations to using 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide in lab experiments. One of the main limitations is that the mechanism of action of 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide is not fully understood. This makes it difficult to design experiments that specifically target the effects of 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide. Additionally, 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide has limited solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide. One potential area of research is in the development of new cancer treatments. 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies.
Another potential area of research is in the treatment of inflammatory diseases. 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide has been shown to have anti-inflammatory properties, and further research could lead to the development of new treatments for diseases such as arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide, or 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide, is a synthetic compound that has several potential applications in scientific research. 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, making it a potential candidate for the development of new cancer treatments and treatments for inflammatory diseases. While there are still many unanswered questions about the mechanism of action of 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide, further research could lead to exciting new discoveries in the field of scientific research.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide involves the reaction of 4-hydroxybenzaldehyde with 2-methylprop-2-en-1-ol in the presence of a catalyst. The resulting product is then reacted with 2,2-dimethylpropionyl chloride to produce 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide. The synthesis of 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide is relatively straightforward and can be accomplished using standard laboratory techniques.

Scientific Research Applications

2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide has several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Recent studies have shown that 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide has anti-cancer properties and can inhibit the growth of cancer cells. 2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2,2-dimethyl-N-[4-(2-methylprop-2-enoxy)phenyl]propanamide

InChI

InChI=1S/C15H21NO2/c1-11(2)10-18-13-8-6-12(7-9-13)16-14(17)15(3,4)5/h6-9H,1,10H2,2-5H3,(H,16,17)

InChI Key

KATXQNXAYYJQQT-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C(C)(C)C

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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